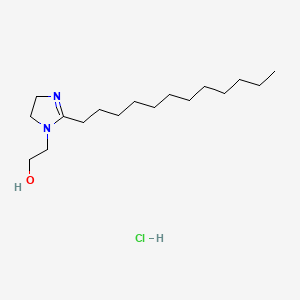
2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride is a heterocyclic organic compound. It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol typically involves the reaction of dodecylamine with glyoxal in the presence of ethanol. The reaction proceeds through the formation of an intermediate imidazoline, which is then reduced to the desired imidazole derivative. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Dodecyl-4,5-dihydroimidazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields imidazole derivatives, while reduction produces imidazoline compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Heptadecyl-2-imidazolin-1-yl)ethanol
- 2-(2-Dodecyl-4,5-dihydro-1H-imidazol-1-yl)ethanol
Uniqueness
Compared to similar compounds, 2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride is unique due to its specific chain length and the presence of the hydrochloride salt. These features contribute to its distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
71242-00-7 |
|---|---|
Molekularformel |
C17H35ClN2O |
Molekulargewicht |
318.9 g/mol |
IUPAC-Name |
2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C17H34N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-18-13-14-19(17)15-16-20;/h20H,2-16H2,1H3;1H |
InChI-Schlüssel |
IABPCVNQGAPWMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=NCCN1CCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


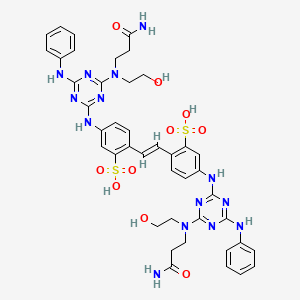

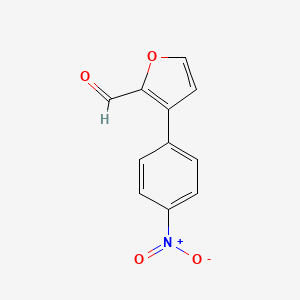
![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
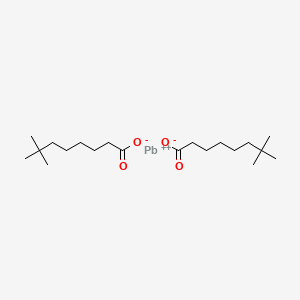
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)

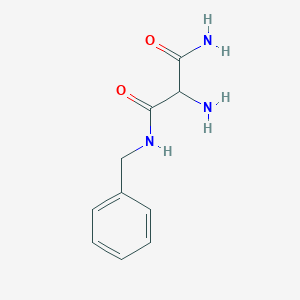


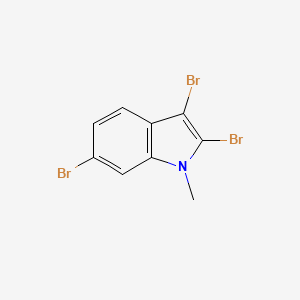
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)
